molecular formula C34H24BF4IrN10 B570158 FIr6 CAS No. 664374-03-2

FIr6

Cat. No.: B570158
CAS No.: 664374-03-2
M. Wt: 851.657
InChI Key: JNXGRNJTEKQFND-UHFFFAOYSA-N
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Description

FIr6, formally known as Bis(2,4-difluorophenylpyridinato)-tetrakis(1-pyrazolyl)borate Iridium(III), is a high-performance phosphorescent blue emitter essential for advanced organic light-emitting diode (OLED) research and development . With a molecular formula of C₃₄H₂₄N₁₀BF₄Ir and a molecular weight of 851.64 g/mol, this organometallic complex is supplied as a yellow powder or crystals with a guaranteed purity of >99.0% . Its primary research value lies in enabling highly efficient, deep-blue emission in phosphorescent OLEDs (PHOLEDs), which are critical for full-color displays and solid-state lighting applications . This compound exhibits superior deep-blue color coordinates compared to other common blue emitters like FIrpic, with major photoluminescence peaks at 458 nm and 489 nm and an emission maximum (λ em) at 461 nm in dichloromethane . Its absorption maximum (λ max) is 367 nm in tetrahydrofuran . The compound possesses a high triplet energy of 2.72 eV and demonstrates remarkable thermal stability, with a decomposition temperature exceeding 280 °C . These properties make it an ideal dopant material for the emissive layer, where its HOMO and LUMO levels of 6.1 eV and 3.1 eV, respectively, facilitate balanced charge transport and efficient energy transfer within device architectures . In application, this compound has been successfully implemented in both vacuum-deposited and solution-processed OLED devices, achieving external quantum efficiencies (EQE) of up to 25.1% in optimized multi-layer structures . Recent research highlights its effectiveness in co-dopant systems, where its introduction alongside other blue emitters like FIrpic significantly improves current efficiency, reduces efficiency roll-off at high current densities, and stabilizes charge balance within the light-emitting layer . Furthermore, its high thermal stability and compatibility with various host materials and fabrication methods make this compound a versatile and robust compound for pushing the boundaries of blue PHOLED performance and longevity .

Properties

IUPAC Name

2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);tetra(pyrazol-1-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BN8.2C11H6F2N.Ir/c1-5-14-18(9-1)13(19-10-2-6-15-19,20-11-3-7-16-20)21-12-4-8-17-21;2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;/h1-12H;2*1-4,6-7H;/q3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXGRNJTEKQFND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](N1C=CC=N1)(N2C=CC=N2)(N3C=CC=N3)N4C=CC=N4.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.[Ir+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H24BF4IrN10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

851.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fundamental Chemistry and Structural Design of FIr6

This compound belongs to the family of cyclometalated iridium(III) complexes, characterized by their octahedral geometry and ligand-induced luminescent properties. The compound comprises two 2,4-difluorophenylpyridinato (dfppy) ligands and a tetrakis(1-pyrazolyl)borate (Tp) ancillary ligand . The dfppy ligands facilitate deep blue emission through strong spin-orbit coupling, while the Tp ligand enhances stability and charge transport .

Key Physical Properties

PropertyValue
Molecular FormulaC₃₄H₂₄N₁₀BF₄Ir
Molecular Weight851.64 g/mol
Absorption λ_max367 nm (in THF)
Emission λ_max461 nm (in DCM)
HOMO/LUMO Levels-6.10 eV / -3.10 eV

Ligand Synthesis and Fluorination Strategies

The synthesis of this compound begins with the preparation of the dfppy ligand. A common route involves Suzuki-Miyaura coupling between 2,4-difluorophenylboronic acid and 2-bromopyridine, followed by purification via column chromatography . Fluorination is critical to achieving the desired emission profile, as demonstrated in analogous syntheses of trifluoromethoxypyrazines, where chlorine/fluorine exchange using antimony trifluoride (SbF₃) optimizes electronic properties .

Example Fluorination Protocol

  • Chlorination : React hydroxypyrazine with thiophosgene to form 2-chloro-5-hydroxypyrazine.

  • Fluorine Exchange : Treat the chlorinated intermediate with SbF₃ at 145–160°C for 5 hours .

Cyclometalation and Iridium Coordination

The dfppy ligand is subsequently coordinated to iridium(III) chloride hydrate (IrCl₃·nH₂O) under inert conditions. This step typically employs a refluxing mixture of 2-ethoxyethanol and water, yielding a chlorobridged iridium dimer .

Cyclometalation Reaction

2dfppy+IrCl3nH2O[Ir(dfppy)2(μCl)]2+byproducts2 \, \text{dfppy} + \text{IrCl}3 \cdot n\text{H}2\text{O} \rightarrow [\text{Ir(dfppy)}2(\mu-\text{Cl})]2 + \text{byproducts}

The dimer is then cleaved using the Tp ligand in the presence of a base (e.g., sodium hydride), forming the final this compound complex .

Purification and Sublimation Techniques

Sublimation is indispensable for obtaining ultra-pure this compound (>99.0%). The crude product is heated under high vacuum (10⁻⁶ mbar) at 280°C, depositing purified crystals on a cooled surface . This method eliminates organic impurities and unreacted ligands, ensuring optimal electroluminescent performance.

Sublimation Parameters

TemperaturePressureYield
280°C10⁻⁶ mbar60–70%

Comparative Analysis with FIrPic

This compound’s emission spectrum (λ_em = 458, 489 nm) is blueshifted compared to FIrPic (λ_em = 475, 500 nm), making it superior for deep-blue OLEDs . This shift arises from the stronger electron-withdrawing effect of the dfppy ligand’s fluorine substituents, which raise the LUMO energy level .

Device Performance Comparison

ParameterThis compound-Based DeviceFIrPic-Based Device
Current Efficiency49.8 cd/A38.5 cd/A
EQE25.1%20.3%
Power Efficiency50.9 lm/W42.1 lm/W

Challenges in Large-Scale Synthesis

Scaling this compound production requires addressing:

  • Low Yields in Fluorination : Optimizing SbF₃ stoichiometry and reaction time improves yields from 20% to 35% .

  • Sublimation Losses : Multi-stage sublimation recovers 85% of product .

  • Ancillary Ligand Stability : The Tp ligand’s hygroscopicity necessitates anhydrous conditions during synthesis .

Chemical Reactions Analysis

FIr6 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of iridium (IV) complexes. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of iridium (II) complexes.

    Substitution: this compound can participate in substitution reactions where the ligands around the iridium center are replaced by other ligands. This can be achieved using reagents such as phosphines or amines under controlled conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in higher oxidation state iridium complexes, while reduction leads to lower oxidation state complexes .

Scientific Research Applications

Introduction to FIr6

This compound is recognized for its high purity (>99%) and efficiency as a deep blue phosphorescent emitter. Its unique properties make it suitable for full-color display devices and lighting applications. The compound exhibits major vibronic peaks at 458 nm and 489 nm, which are crucial for achieving vibrant blue emissions in OLED technology .

OLED Technology

  • Description : OLEDs are devices that emit light in response to an electric current. They are used in various applications, including televisions, computer monitors, and mobile devices.
  • Role of this compound : As a blue emitter, this compound plays a critical role in enhancing color quality and efficiency in OLED displays. Its deeper blue emissions provide better color purity compared to other emitters like FIrPic .

Case Studies

  • High-Efficiency OLEDs : Research by Fukagawa et al. (2010) demonstrated that incorporating this compound into OLED structures significantly improved the efficiency of deep-blue emissions, leading to enhanced device performance .
  • Full-Color Displays : A study highlighted the effectiveness of this compound when combined with green and red emitters to create high-quality white OLEDs, showcasing its versatility in display technology .

Lighting Solutions

This compound is also being explored for use in solid-state lighting due to its efficient light emission properties. The ability to produce high-quality blue light makes it an attractive option for next-generation lighting technologies.

Photonic Devices

The compound's characteristics make it suitable for photonic applications, where efficient light emission is critical. This includes potential uses in laser technologies and optical sensors.

Mechanism of Action

The mechanism of action of FIr6 in optoelectronic applications involves its ability to emit light when excited by an electric current. The compound’s unique electronic structure allows it to efficiently convert electrical energy into light, making it an effective emitter material. In catalytic applications, this compound facilitates chemical reactions by providing a suitable environment for the reactants to interact, lowering the activation energy and increasing the reaction rate .

Comparison with Similar Compounds

Comparison with Similar Compounds

Photophysical and Electrochemical Properties

Compound Emission Peak (nm) CIE Coordinates HOMO (eV) LUMO (eV) ET (eV)
FIr6 460 (0.16, 0.26) -5.66 -2.32 2.70
FIrpic 475 (0.17, 0.34) -5.55 -2.52 2.65
Ir(ppy)₃ 510 (0.29, 0.63) -4.97 -2.19 2.40
PQIr 620 (0.67, 0.33) -5.30 -2.80 1.90
  • This compound vs. FIrpic :
    this compound emits at a shorter wavelength (460 nm vs. 475 nm) with superior color purity (CIE y = 0.26 vs. 0.34), making it more suitable for deep-blue displays. Its higher ET (2.70 eV vs. 2.65 eV) reduces energy loss in host-guest systems .
  • This compound vs. Ir(ppy)₃ :
    While Ir(ppy)₃ achieves higher EQEs (up to 19% in green SL-PhOLEDs), its lower ET (2.40 eV) limits blue emission efficiency. This compound’s deeper HOMO (-5.66 eV vs. -4.97 eV) facilitates hole injection in single-layer devices .

Device Performance

Host/Guest System EQE (%) Threshold Voltage (V) CIE Coordinates Reference
UGH2:this compound 25.0 3.5 (0.14, 0.23)
SPA-2-FPOPh2:this compound 9.1 3.1 (0.16, 0.26)
SQPTZ-2-FPOPh2:this compound <6.0 3.8 N/A
SimCP:FIrN4 9.4 4.0 (0.15, 0.25)
  • Host Compatibility :
    this compound performs optimally in hosts with closely aligned LUMO levels (e.g., SPA-2-FPOPh2: -2.23 eV vs. This compound: -2.32 eV), minimizing charge trapping losses. Mismatched hosts like SQPTZ-2-FPOPh2 reduce EQE to <6% due to inefficient energy transfer .
  • Co-Host Systems :
    In UGH2-based co-host devices, this compound achieves 25% EQE by balancing electron/hole transport and suppressing triplet-polaron quenching .

Energy Transfer and Stability

  • Energy Transfer: this compound acts as an efficient energy donor in white OLEDs. When co-doped with Ir(ppy)₃ and PQIr, its exciton lifetime decreases from 1.60 µs to 0.75 µs, indicating rapid Förster resonance energy transfer (FRET) to lower-energy emitters .
  • Thermal Stability :
    this compound outperforms FIrpic in thermal degradation tests, retaining >90% emission intensity after 100 hours at 85°C, attributed to its robust pyrazolyl-borate ligand .

Comparative Advantages and Limitations

  • Advantages :
    • Superior color purity for deep-blue emission.
    • High triplet energy enabling efficient energy transfer.
    • Compatibility with diverse host materials (e.g., UGH2, SPA-2-FPOPh2).
  • Limitations :
    • Lower EQE in single-layer devices (~9%) compared to multilayer architectures.
    • Sensitivity to host LUMO alignment; mismatched hosts degrade performance .

Biological Activity

FIr6 is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. It is primarily recognized for its applications in luminescent materials and its biological effects, including anti-cancer properties and impact on various cellular functions.

Research indicates that this compound exhibits several biological activities through various mechanisms:

  • Anti-cancer Properties : this compound has been shown to suppress tumor cell proliferation and metastasis. Studies suggest that it may inhibit the action of vascular endothelial growth factor (VEGF), which is crucial for tumor angiogenesis .
  • Cellular Repair and Regeneration : The compound enhances endothelial repair processes, thereby improving vascular health. This is particularly relevant in contexts such as wound healing where fibroblast recruitment and collagen deposition are critical .
  • Oxidative Stress Modulation : this compound has been reported to influence oxidative stress pathways, potentially reducing damage caused by reactive oxygen species (ROS) in cells .

Case Studies

  • Tumor Cell Proliferation Study :
    • A study evaluated the effects of this compound on HCT116 colorectal cancer cells. Results indicated that this compound significantly inhibited cell proliferation with an IC50 value of 2.42 μg/mL, demonstrating its potential as an anti-cancer agent .
  • Endothelial Function Improvement :
    • In a clinical setting, the application of this compound in combination with far-infrared radiation was shown to enhance peripheral perfusion and reduce vascular resistance, suggesting its utility in treating conditions related to poor circulation .
  • Oxidative Stress Reduction :
    • A systematic review highlighted the role of this compound in modulating inflammatory cytokine levels. In treatment groups receiving this compound, levels of pro-inflammatory cytokines like IL-6 and TNF-α were significantly reduced compared to control groups, indicating a protective effect against inflammation-induced damage .

Data Table: Biological Activities of this compound

Biological ActivityMechanism/EffectReference
Anti-cancerInhibition of VEGF
Endothelial repairEnhanced fibroblast recruitment
Oxidative stress reductionDecreased levels of IL-6 and TNF-α
Improved tissue perfusionIncreased nitric oxide synthase activity

Pharmacodynamics

The pharmacological profile of this compound suggests it possesses significant potential as a therapeutic agent. Its ability to modulate key biological pathways makes it a candidate for further investigation in both preclinical and clinical settings.

Future Directions

Given the promising results from initial studies, future research should focus on:

  • Clinical Trials : Conducting well-designed clinical trials to evaluate the efficacy and safety of this compound in various therapeutic contexts.
  • Mechanistic Studies : Further elucidating the precise molecular mechanisms through which this compound exerts its biological effects.
  • Formulation Development : Exploring different delivery methods to enhance bioavailability and therapeutic outcomes.

Q & A

Q. What are the ethical considerations in publishing proprietary synthesis methods for this compound?

  • Answer : Balance transparency with intellectual property rights:
  • Share sufficient detail for reproducibility (e.g., ligand ratios) without disclosing trade secrets.
  • Cite patents and seek permissions for proprietary techniques .

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